molecular formula C9H8N2O2 B14840774 2-Acetyl-6-methoxyisonicotinonitrile

2-Acetyl-6-methoxyisonicotinonitrile

Cat. No.: B14840774
M. Wt: 176.17 g/mol
InChI Key: BZQJSZDUUOLVDF-UHFFFAOYSA-N
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Description

2-Acetyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound is characterized by the presence of an acetyl group, a methoxy group, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinonitrile typically involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is carried out in an organic solvent, such as nitrobenzene, at a controlled temperature of around 40°C for 10-30 hours . This method ensures high conversion rates and selectivity for the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-6-methoxyisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects. The compound’s mechanism of action is influenced by its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 2-Acetyl-6-methoxyisonicotinonitrile is unique due to the presence of the isonicotinonitrile group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-acetyl-6-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C9H8N2O2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,1-2H3

InChI Key

BZQJSZDUUOLVDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C#N)OC

Origin of Product

United States

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